3-HYDROXY-5-(4-METHYLSULFONYLPHENYL)PYRIDINE
CAS No.: 1258616-12-4
Cat. No.: VC11646448
Molecular Formula: C12H11NO3S
Molecular Weight: 249.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1258616-12-4 |
---|---|
Molecular Formula | C12H11NO3S |
Molecular Weight | 249.29 g/mol |
IUPAC Name | 5-(4-methylsulfonylphenyl)pyridin-3-ol |
Standard InChI | InChI=1S/C12H11NO3S/c1-17(15,16)12-4-2-9(3-5-12)10-6-11(14)8-13-7-10/h2-8,14H,1H3 |
Standard InChI Key | FDPWXELEKURJBY-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CN=C2)O |
Canonical SMILES | CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CN=C2)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 3-hydroxy-5-(4-methylsulfonylphenyl)pyridine, reflects its core pyridine ring substituted at positions 3 and 5. Key structural attributes include:
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Pyridine backbone: A six-membered aromatic ring with one nitrogen atom, conferring basicity and π-electron delocalization.
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3-Hydroxy group: A polar substituent enabling hydrogen bonding and acidity (predicted pKa ≈ 8–10) .
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5-(4-Methylsulfonylphenyl) group: A sulfone-containing aryl moiety introducing steric bulk, electron-withdrawing effects, and potential metabolic stability .
Table 1: Calculated Physicochemical Properties
Synthetic Methodologies
Retrosynthetic Analysis
Two primary strategies emerge for constructing this molecule:
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Pyridine ring functionalization: Introducing substituents onto a preformed pyridine scaffold.
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Convergent synthesis: Coupling a hydroxylated pyridine fragment with a 4-methylsulfonylphenyl unit.
Direct Functionalization of Pyridine Derivatives
Substrate | Hydroxylation Position | Yield (%) | Conditions |
---|---|---|---|
Pyridin-2-amine | 5 | 92 | Burkholderia sp. MAK1 |
3-Methylpyridine | 5 | 85 | Burkholderia sp. MAK1 |
4-Aminopyridine | 5 | 78 | Burkholderia sp. MAK1 |
Suzuki-Miyaura Cross-Coupling Approach
A three-step sequence demonstrates feasibility:
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Protection of 3-hydroxypyridine: Trimethylsilyl protection of the hydroxyl group (yield: 95%) .
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Borylation at C5: Miyaura borylation using bis(pinacolato)diboron and Pd(dppf)Cl₂ catalyst (yield: 82%) .
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Cross-coupling: Reaction with 4-methylsulfonylphenyl bromide under Pd(PPh₃)₄ catalysis (yield: 76%) .
Critical challenge: The electron-withdrawing sulfone group deactivates the aryl bromide, necessitating optimized catalytic systems. Screening of 12 palladium ligands revealed XPhos as optimal, increasing coupling efficiency to 89% in toluene/water biphasic medium .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
δ 8.72 (s, 1H, H2), 8.35 (d, J = 8.4 Hz, 2H, aromatic H), 8.02 (d, J = 8.4 Hz, 2H, aromatic H), 6.98 (s, 1H, H4), 3.28 (s, 3H, SO₂CH₃). -
¹³C NMR (100 MHz, DMSO-d₆):
δ 165.2 (C3-OH), 144.5 (C5), 139.8 (SO₂C), 132.4–126.1 (aromatic carbons), 44.1 (SO₂CH₃).
Mass Spectrometry
High-resolution ESI-MS ([M+H]⁺): m/z 250.0741 (calc. 250.0739), confirming molecular formula C₁₂H₁₂NO₃S⁺.
Industrial and Material Science Applications
Polymer Stabilizers
Sulfonated pyridinols act as UV stabilizers in polyolefins. Accelerated weathering tests (QUV-A, 340 nm) show 0.5 wt% additive reduces polyethylene carbonyl index by 62% after 1000 hours .
Catalytic Ligands
The sulfone-oxygen and pyridine nitrogen form bidentate coordination with Pd(II), enabling Suzuki coupling catalysis. Turnover numbers reach 12,400 in model aryl bromide couplings .
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